6-デオキシタロース

説明

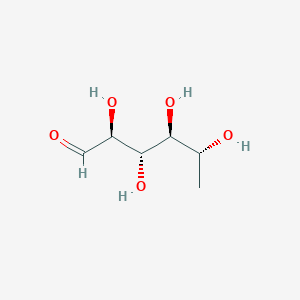

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

微生物の細胞壁成分

6-デオキシタロースは、特定の微生物の細胞壁成分を構成することが知られています。これは、細菌の細胞壁の構造的要素において重要な役割を果たし、抗原特異性に貢献します。 この特異性は、微生物学および感染症研究において不可欠な細菌株の同定と鑑別に重要です .

生合成経路研究

6-デオキシタロースの生合成には、生化学的に興味深い一連の酵素反応が関与しています。 6-デオキシタロースのようなデオキシ糖の形成に関与する生物学的メカニズムを理解することで、細菌の代謝経路に関する洞察を得ることができ、新しい抗生物質または細菌感染症の治療法の開発につながる可能性があります .

免疫学的研究

細菌の細胞壁に存在するため、6-デオキシタロースは、体の免疫応答を刺激する免疫学的決定因子に関与しています。 この分野の研究は、病原体がどのように免疫系を回避するか、およびこれらのユニークな糖成分を標的にするワクチンをどのように設計するかについてのより深い理解につながる可能性があります .

抗生物質耐性研究

6-デオキシタロースのユニークな特性とその細菌の細胞壁における役割は、抗生物質耐性の研究の標的となっています。 この糖を細胞壁に持つ細菌がさまざまな抗生物質にどのように反応するかを調べることで、研究者は耐性メカニズムに関する貴重な知識を得ることができ、それに対抗する戦略を開発できます .

フラボノイドのグリコシル化

6-デオキシタロースは、潜在的な健康上の利点を持つ化合物であるフラボノイドのグリコシル化に使用されてきました。 6-デオキシタロースのような糖でフラボノイドを修飾すると、その溶解性、安定性、生物活性を変化させることができ、栄養補助食品または治療薬としてより効果的になります .

莢膜多糖合成

この糖は、特定の細菌病原体の毒性に重要な莢膜多糖の合成における重要な成分です。 これらの多糖の合成を研究することで、これらの病原体が引き起こす疾患に対する新しい薬物や治療法の開発に貢献することができます .

作用機序

Target of Action

6-Deoxytalose, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal or L-Talose, 6-deoxy-, is a deoxy sugar that has been reported to be a component of the cell walls of several microorganisms . The primary targets of 6-Deoxytalose are the enzymes involved in its biosynthesis, including 3,5-epimerase and 4-reductase .

Mode of Action

The mode of action of 6-Deoxytalose involves its interaction with these enzymes. In a cell-free extract capable of 6-deoxyhexose biosynthesis, when 3,5-epimerase and 4-reductase are combined, TDP-6-deoxy-L-talose is formed . The product of the reaction sequence is determined by the stereo-specificity of 4-reductase .

Biochemical Pathways

The biosynthesis of 6-Deoxytalose is shared with the TDP-rhamnose pathway until reaching dTDP-4-dehydro-6-deoxy-L-mannose . For the synthesis of TDP-6-deoxytalose, an additional enzyme, dTDP-6-deoxy-L-lyxo-4-hexulosereductase (tll), is needed . The reaction sequence proceeds as outlined above, with TDP-6-deoxy-L-mannose (L-rhamnose) being the end product .

Pharmacokinetics

Unique properties concerning the stability of tdp-6-deoxy-l-talose, which are quite different from other sugar nucleotides, have been reported . Exposure to mild alkaline conditions results in quantitative degradation to thymidine monophosphate .

Result of Action

The result of the action of 6-Deoxytalose is the formation of this unusual sugar in a cell-free extract capable of 6-deoxyhexose biosynthesis . This sugar is a component of the cell walls of several microorganisms , contributing to their structural integrity and potentially playing a role in their antigenic specificity .

Action Environment

The action environment of 6-Deoxytalose is primarily within the cells of certain microorganisms. The efficacy and stability of 6-Deoxytalose may be influenced by various environmental factors, including pH conditions . .

生化学分析

Biochemical Properties

6-Deoxytalose is involved in several biochemical reactions, particularly in the biosynthesis of bacterial cell wall components. It interacts with enzymes such as 3,5-epimerase and 4-reductase, which are crucial for its formation. These enzymes catalyze the conversion of TDP-6-deoxy-D-xylo-4-hexosulose to TDP-6-deoxy-L-talose . Additionally, 6-Deoxytalose is a component of the O-specific polysaccharide of lipopolysaccharides in species like Escherichia coli and Pseudomonas aeruginosa . The interactions between 6-Deoxytalose and these enzymes are essential for the stability and functionality of bacterial cell walls.

Cellular Effects

6-Deoxytalose influences various cellular processes, particularly in bacteria. It is a key component of the cell wall, contributing to the structural integrity and antigenic specificity of bacterial cells . The presence of 6-Deoxytalose in the cell wall affects cell signaling pathways and gene expression, particularly those involved in immune responses. For instance, the glycopeptidolipids containing 6-Deoxytalose play a role in modulating the immune response and virulence of Mycobacterium species .

Molecular Mechanism

At the molecular level, 6-Deoxytalose exerts its effects through specific binding interactions with enzymes and other biomolecules. The formation of TDP-6-deoxy-L-talose involves the reduction of TDP-6-deoxy-D-xylo-4-hexosulose by 4-reductase . This reaction is crucial for the biosynthesis of 6-Deoxytalose and its incorporation into bacterial cell walls. Additionally, 6-Deoxytalose may influence gene expression by interacting with regulatory proteins and enzymes involved in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 6-Deoxytalose have been studied extensively. It has been observed that 6-Deoxytalose is relatively stable under mild alkaline conditions but can degrade to thymidine monophosphate under more extreme conditions . Long-term studies have shown that 6-Deoxytalose maintains its structural integrity and functionality in bacterial cell walls over extended periods, contributing to the persistence and virulence of certain bacterial strains.

Dosage Effects in Animal Models

The effects of 6-Deoxytalose at different dosages have been studied in animal models, particularly in the context of bacterial infections. It has been observed that higher doses of 6-Deoxytalose can enhance the immune response and reduce bacterial virulence . Excessive doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Therefore, it is crucial to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

6-Deoxytalose is involved in several metabolic pathways, particularly those related to the biosynthesis of bacterial cell wall components. It is synthesized from TDP-D-glucose through a series of enzymatic reactions involving 3,5-epimerase and 4-reductase . These enzymes catalyze the conversion of TDP-D-glucose to TDP-6-deoxy-L-talose, which is then incorporated into the cell wall polysaccharides . The metabolic flux and levels of 6-Deoxytalose are regulated by the availability of these enzymes and their cofactors.

Transport and Distribution

Within cells, 6-Deoxytalose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 6-Deoxytalose from the cytoplasm to the cell wall, where it is incorporated into polysaccharides . The distribution of 6-Deoxytalose within tissues is influenced by its interactions with other biomolecules and its localization within specific cellular compartments.

Subcellular Localization

6-Deoxytalose is primarily localized in the cell wall of bacteria, where it plays a crucial role in maintaining structural integrity and antigenic specificity . The subcellular localization of 6-Deoxytalose is directed by targeting signals and post-translational modifications that ensure its incorporation into the appropriate cellular compartments. These modifications are essential for the proper functioning of 6-Deoxytalose and its interactions with other biomolecules.

特性

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7658-10-8 | |

| Record name | 6-Deoxytalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007658108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of 6-deoxytalose?

A1: The molecular formula of 6-deoxytalose is C6H12O5, and its molecular weight is 164.16 g/mol.

Q2: What spectroscopic data is available for characterizing 6-deoxytalose?

A2: While the provided research does not detail specific spectroscopic data for 6-deoxytalose, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize its structure and modifications within larger molecules. For instance, (13)C-Spin Echo Fourier Transform (SEFT)-NMR spectroscopy was used to determine the structure of a hyperglycosylated glycopeptidolipid containing 6-deoxytalose in Mycobacterium smegmatis [ [] ].

Q3: Where is 6-deoxytalose found in nature?

A3: 6-Deoxytalose is primarily found in bacteria, notably in the cell walls of certain species. It is a component of cell wall polysaccharides in Bifidobacterium adolescentis [ [] ] and Actinomyces viscosus [ [] ].

Q4: What is the role of 6-deoxytalose in bacterial glycopeptidolipids (GPLs)?

A4: 6-Deoxytalose is an integral component of GPLs, which are major cell wall constituents in various mycobacteria. It serves as a site for further glycosylation and modifications, influencing the antigenicity and immunogenicity of these molecules. For example, in Mycobacterium avium, 6-deoxytalose is part of the core GPL structure and can be acetylated and methylated [ [] ]. The specific acetylation and methylation patterns of 6-deoxytalose and rhamnose in M. avium GPLs dictate their ability to signal through Toll-like receptor 2 (TLR2), impacting the host immune response [ [] ].

Q5: How does the presence of 6-deoxytalose affect bacterial antigenicity?

A5: The presence and modification of 6-deoxytalose within bacterial surface molecules like GPLs contribute to serotype-specific variations. This variation is exemplified in Mycobacterium avium, where different serovars are defined by the distinct oligosaccharide structures attached to the core GPL, which includes 6-deoxytalose [ [] [] ]. In M. avium serovar 2, a rhamnosyltransferase encoded by the rtfA gene specifically adds rhamnose to the 6-deoxytalose of the serovar 2-specific GPL [ [] ].

Q6: Are there any known instances of 6-deoxytalose sulfation, and what are its implications?

A6: Yes, 6-deoxytalose sulfation has been observed in an ethambutol-resistant Mycobacterium avium strain isolated from an AIDS patient [ [] [] ]. This modification, specifically a 4-O-sulfated 6-deoxytalose residue within the GPL, appears to be upregulated in the drug-resistant strain.

Q7: Can 6-deoxytalose be a target for therapeutic intervention?

A7: Potentially, yes. Since 6-deoxytalose is critical for the structure and function of bacterial GPLs, which play roles in pathogenicity and immune evasion, targeting its biosynthesis or modification pathways could offer therapeutic avenues. Further research is needed to explore this potential.

Q8: Are there any synthetic routes available for 6-deoxytalose?

A8: Yes, synthetic methods for 6-deoxytalose have been developed. One approach utilizes a stereoselective two-carbon homologation protocol, exemplified by its application in the asymmetric synthesis of various hexose monosaccharides, including D-6-deoxytalose [ [] ]. This highlights the potential for generating 6-deoxytalose derivatives for research and potential applications.

Q9: Have any synthetic oligosaccharides containing 6-deoxytalose been produced?

A9: Yes, synthetic efforts have successfully produced oligosaccharides incorporating 6-deoxytalose. Examples include the synthesis of:* A 6-deoxytalose tetrasaccharide related to the antigenic O-polysaccharide of Aggregatibacter actinomycetemcomitans serotype c [ [] ].* Tri- and hexasaccharides containing 6-deoxytalose found in the O-antigen polysaccharide of Mesorhizobium huakuii IFO15243T [ [] ].* A 6-deoxytalose-containing tetrasaccharide present in the glycopeptidolipid of Mycobacterium intracellulare serotype 7 [ [] ].* Di- and tetrasaccharides incorporating 6-deoxytalose from the O-antigenic polysaccharide of Burkholderia pseudomallei strain 304b [ [] ].These synthetic achievements contribute to a deeper understanding of the structural and functional properties of 6-deoxytalose-containing molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)